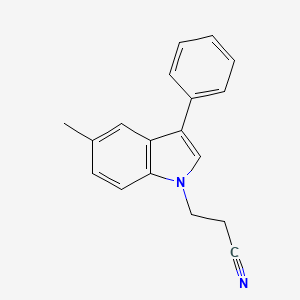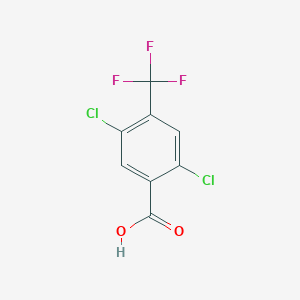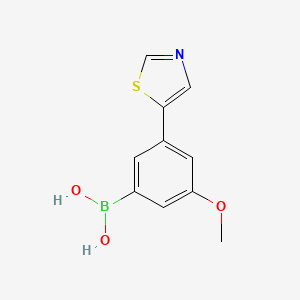
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a piperidine ring. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(piperidin-1-yl)phenylboronic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position of the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.
Applications De Recherche Scientifique
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe in biological studies due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid in chemical reactions involves the following key steps:
Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst to form a palladium-boron intermediate.
Oxidative Addition: The palladium-boron intermediate undergoes oxidative addition with an electrophilic organic group to form a new palladium-carbon bond.
Reductive Elimination: The final step involves reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid can be compared with other similar compounds, such as:
4-Bromophenylboronic Acid: Lacks the piperidine ring, making it less versatile in certain applications.
2-Bromophenylboronic Acid: Lacks the piperidine ring and has different reactivity due to the absence of the electron-donating piperidine group.
4-(Piperidin-1-yl)phenylboronic Acid: Lacks the bromine atom, which limits its use in substitution reactions.
The presence of both the bromine atom and the piperidine ring in this compound makes it a unique and valuable compound for various chemical and scientific applications.
Propriétés
Formule moléculaire |
C11H15BBrNO2 |
|---|---|
Poids moléculaire |
283.96 g/mol |
Nom IUPAC |
(2-bromo-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BBrNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2 |
Clé InChI |
KMQKNSLPOUPCLK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2CCCCC2)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)





![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)





